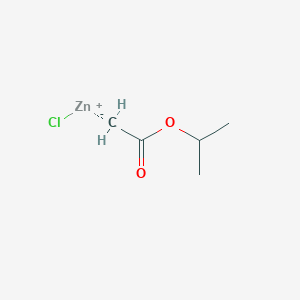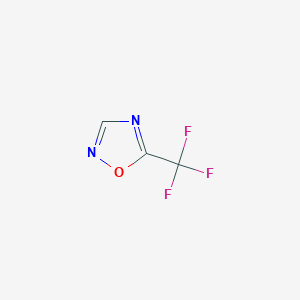
5-(Trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound is of significant interest in various fields due to its unique chemical properties, including high thermal stability and resistance to hydrolysis. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable moiety in pharmaceutical and agrochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethyl hydrazine with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and trifluoromethyl derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various pathways, including enzyme inhibition and receptor modulation, contributing to its bioactive properties .
Comparación Con Compuestos Similares
- Trifluoromethylpyridine
- Trifluoromethylbenzene
- Trifluoromethylketone
Comparison: Compared to these similar compounds, 5-(Trifluoromethyl)-1,2,4-oxadiazole exhibits unique properties such as higher thermal stability and resistance to hydrolysis. The presence of the oxadiazole ring also imparts distinct electronic properties, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C3HF3N2O |
|---|---|
Peso molecular |
138.05 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C3HF3N2O/c4-3(5,6)2-7-1-8-9-2/h1H |
Clave InChI |
XDOXQQBUPUADQB-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


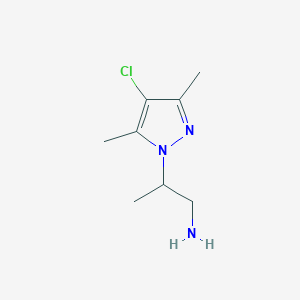
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
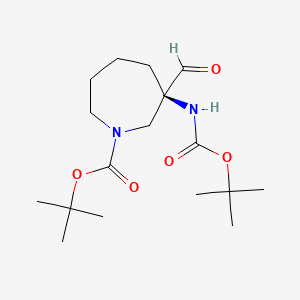
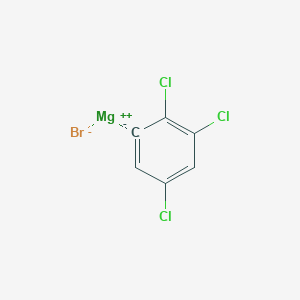
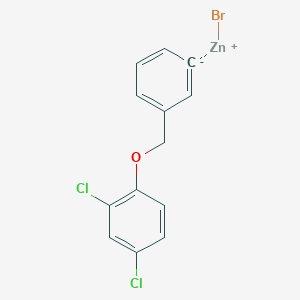
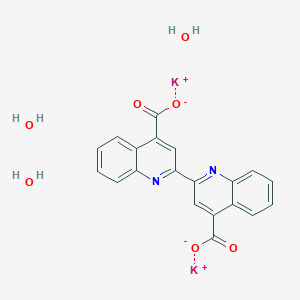
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)



![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
